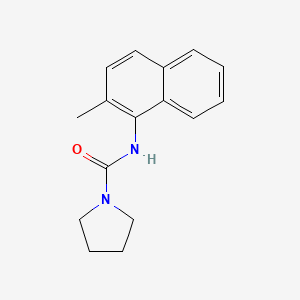![molecular formula C14H27NO2S B7630439 N-[(1,1-dioxothiolan-3-yl)methyl]-2,4,4-trimethylcyclohexan-1-amine](/img/structure/B7630439.png)
N-[(1,1-dioxothiolan-3-yl)methyl]-2,4,4-trimethylcyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,1-dioxothiolan-3-yl)methyl]-2,4,4-trimethylcyclohexan-1-amine, commonly known as DT-3, is a novel compound that has been gaining attention in the field of scientific research. It belongs to the class of cyclohexylamines and has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of DT-3 is not fully understood. However, it is believed to work through multiple pathways. DT-3 has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating antioxidant and anti-inflammatory responses in the body. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. DT-3 has also been found to modulate the activity of ion channels, which are important for neuronal signaling.
Biochemical and Physiological Effects:
DT-3 has been shown to have various biochemical and physiological effects. It has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress-induced damage. DT-3 has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the regulation of inflammation. Additionally, DT-3 has been found to improve mitochondrial function and reduce apoptosis in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DT-3 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of DT-3 is its poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, more studies are needed to fully understand the pharmacokinetics and pharmacodynamics of DT-3.
Direcciones Futuras
There are several future directions for the study of DT-3. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DT-3 has shown promising results in animal models and could potentially be developed into a therapeutic agent for these diseases. Additionally, DT-3 could be further studied for its anti-inflammatory and anti-cancer properties. Further research is also needed to understand the mechanism of action of DT-3 and its potential interactions with other compounds.
Métodos De Síntesis
DT-3 can be synthesized using a simple and efficient method. The starting material for the synthesis is 2,4,4-trimethylcyclohexanone, which is reacted with thioacetic acid in the presence of sodium hydroxide to obtain the intermediate compound. This intermediate is then reacted with methylamine to produce DT-3. The overall yield of this synthesis method is around 70%.
Aplicaciones Científicas De Investigación
DT-3 has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies, including neuroprotection, anti-inflammatory, and anti-cancer properties. DT-3 has been found to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to reduce inflammation in animal models of colitis and arthritis. Additionally, DT-3 has exhibited anti-cancer properties by inducing cell death in cancer cells.
Propiedades
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2,4,4-trimethylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2S/c1-11-8-14(2,3)6-4-13(11)15-9-12-5-7-18(16,17)10-12/h11-13,15H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZXSAJHBUOCIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCC1NCC2CCS(=O)(=O)C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2,4,4-trimethylcyclohexan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-methyl-5-(2-oxa-7-azaspiro[4.4]nonan-7-yl)pyridazin-3-one](/img/structure/B7630363.png)

![1-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)-3-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7630394.png)
![1-[(1-Benzylpiperidin-3-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B7630401.png)
![N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B7630408.png)
![2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide](/img/structure/B7630420.png)

![4-[(7-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630427.png)
![2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7630436.png)

![1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630448.png)
![[1-[4-Chloro-2-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7630451.png)
![1-Cyclohex-3-en-1-yl-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7630463.png)